Pemirolast potassium Pemirolast potassium Pemirolast Potassium is the potassium salt form of pemirolast, a pyrimidinone derivative with antiallergic property. Pemirolast potassium exerts its action by blocking the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, histamine and leukotrienes, which are involved in the allergic process. Pemirolast potassium also prevents inflammatory mediator release from eosinophils.
Brand Name: Vulcanchem
CAS No.: 100299-08-9
VCID: VC20763600
InChI: InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);
SMILES: CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Molecular Formula: C10H8KN6O
Molecular Weight: 267.31 g/mol

Pemirolast potassium

CAS No.: 100299-08-9

Cat. No.: VC20763600

Molecular Formula: C10H8KN6O

Molecular Weight: 267.31 g/mol

* For research use only. Not for human or veterinary use.

Pemirolast potassium - 100299-08-9

CAS No. 100299-08-9
Molecular Formula C10H8KN6O
Molecular Weight 267.31 g/mol
IUPAC Name potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);
Standard InChI Key WXWWEFZPRLRGFL-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]
Canonical SMILES CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K]
Appearance Assay:≥98%A crystalline solid
Colorform Crystals from dimethylformamide
Melting Point 310-311 °C (decomposes)

Chemical Composition and Structure

Pemirolast potassium is a slightly yellow, water-soluble powder with the chemical formula C₁₀H₇KN₆O and a molecular weight of 266.3 . It belongs to the class of compounds known as mast cell stabilizers. The chemical name for this compound is 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-α]pyrimidin-4-one potassium . The structure consists of a pyridopyrimidine ring system with a tetrazole substituent, forming a potassium salt that enhances water solubility for pharmaceutical applications.

The compound has the following physical and chemical properties:

Table 1: Physical and Chemical Properties of Pemirolast Potassium

PropertyValue
Molecular FormulaC₁₀H₇KN₆O
Molecular Weight266.3005
Physical AppearanceSlightly yellow powder
Water Solubility5.02 mg/mL
LogP0.26
pKa (Strongest Acidic)2.6
Physiological Charge-1
Hydrogen Acceptor Count6
Hydrogen Donor Count0
Polar Surface Area84.23 Ų
Number of Rings3

The compound's structure and properties contribute to its pharmacological activity and inform its formulation into ophthalmic solutions .

Mechanism of Action

Pemirolast potassium functions primarily as a mast cell stabilizer that inhibits the antigen-induced release of chemical mediators from mast cells . Its mechanism involves multiple pathways that collectively prevent allergic responses. The compound strongly inhibits extracellular calcium (Ca²⁺) influx and blocks the release of intracellular calcium, which is a critical factor in the release of chemical mediators . This occurs through inhibition of inositol-phospholipid metabolism in mast cells.

Additionally, pemirolast potassium inhibits the release of arachidonic acid, an important precursor in inflammatory pathways . There is also evidence suggesting that the compound increases cyclic adenosine monophosphate (cAMP) levels by inhibiting phosphodiesterase, which further contributes to its antiallergic effects . Through these mechanisms, pemirolast potassium effectively blocks the release of multiple inflammatory mediators including histamine, leukotrienes (LTB₄, LTC₄, LTD₄), prostaglandins (PGD₂), thromboxanes (TXB₂), and platelet-activating factor (PAF) from various tissues, including human lung tissues, nasal mucosa, and peripheral leukocytes .

Therapeutic Applications

Allergic Conjunctivitis

The primary approved indication for pemirolast potassium ophthalmic solution (0.1%, marketed as Alamast®) is for the prevention of itching of the eye due to allergic conjunctivitis . This condition represents a common immunologically mediated disease of the eye, manifesting in two primary forms: seasonal allergic conjunctivitis (SAC) and perennial allergic conjunctivitis (PAC) . SAC symptoms relate to exposure to seasonal allergens like pollen from trees, weeds, and grass, while PAC reflects chronic sensitivity to common household allergens such as dust mites, molds, or animal dander .

Both conditions produce symptoms including severe ocular itching, discomfort, erythema, eyelid edema, chemosis, and tearing that significantly impact patients' quality of life . Pemirolast potassium has demonstrated efficacy in preventing and relieving these symptoms through its mast cell stabilizing properties .

Other Applications

In addition to its approved use for allergic conjunctivitis, pemirolast has been approved in Japan for the treatment of bronchial asthma and allergic rhinitis . The compound's ability to inhibit the release of chemical mediators from various tissues makes it potentially useful in managing other allergic conditions. There is also evidence suggesting pemirolast potassium may be useful for prophylaxis of pulmonary hypersensitivity reactions to drugs such as paclitaxel , though this application requires further clinical investigation.

Formulations and Administration

Conventional Ophthalmic Solution

Pemirolast potassium is commercially available as a sterile, aqueous ophthalmic solution with a pH of approximately 8.0, containing 0.1% of the active ingredient for topical administration to the eyes . The ophthalmic solution contains several excipients to maintain stability and ensure proper delivery:

Table 2: Composition of Pemirolast Potassium Ophthalmic Solution (0.1%)

ComponentFunctionConcentration
Pemirolast potassiumActive ingredient1 mg/mL (0.1%)
Lauralkonium chloridePreservative0.005%
GlycerinInactive-
Dibasic sodium phosphateInactive/Buffer-
Monobasic sodium phosphateInactive/Buffer-
Phosphoric acid/sodium hydroxidepH adjusterAs needed
Purified waterVehicleq.s.

The solution has an osmolality of approximately 240 mOsmol/kg . It is typically supplied in 10 mL white, low-density polyethylene bottles with a controlled dropper tip and a white polyethylene screw cap .

Novel In Situ Gel Formulation

Recent research has focused on developing an in situ gel formulation of pemirolast potassium using gellan gum to improve ocular bioavailability and patient compliance . This innovative delivery system transitions from a liquid to a gel state upon contact with the tear fluid, allowing for prolonged residence time on the ocular surface and sustained drug release.

Studies have demonstrated that the viscosity of these in situ gels significantly increases when the preparation contacts simulated tear fluid, and they exhibit good stability over a three-month period . The in vitro release profiles show good sustained release capabilities, potentially reducing dosing frequency and improving patient adherence to treatment .

Dosage and Administration

For the conventional ophthalmic solution, the recommended dose is one to two drops in each affected eye four times daily . Symptomatic response to therapy (decreased itching) may be evident within a few days, but frequently requires longer treatment of up to four weeks for optimal effect .

The medication should be stored at 15°–25°C (59°–77°F) . Patients should be advised that while some relief may be experienced quickly, continued use as prescribed is necessary to maintain symptom control, particularly during allergy season.

Clinical Efficacy

Randomized Controlled Trials

The efficacy of pemirolast potassium 0.1% ophthalmic solution has been established through multiple randomized, double-masked, placebo-controlled clinical trials . A pooled analysis of two phase III studies involving 274 patients with a history of allergic conjunctivitis demonstrated significant benefits over placebo .

In these trials, patients with a positive bilateral response to conjunctival allergen challenge (CAC) with ragweed antigen received either pemirolast potassium 0.1% or placebo four times daily, beginning approximately 1-2 weeks before the onset of ragweed season and continuing until after the first killing frost (12-17 weeks duration) . Patients recorded their daily evaluations of ocular itching in a diary, providing robust real-world data on symptom relief.

Table 3: Clinical Efficacy of Pemirolast Potassium 0.1% vs. Placebo

Outcome MeasurePemirolast Potassium 0.1%PlaceboStatistical Significance
Days without ocular itching (every 7-day period)More days compared to placeboFewer daysStatistically significant in 63% (10/16) of all 7-day periods (p ≤ 0.046)
Days without ocular itching (every 14-day period)More days compared to placeboFewer daysStatistically significant in 88% (7/8) of all 14-day periods (p ≤ 0.016)
Relief of CAC-induced ocular itching post-seasonSuperior to placeboLess effectiveSignificant as early as 3 minutes after allergen challenge (p ≤ 0.034)

The analysis encompassed 21,491 patient-days of ocular itching data during allergy season, providing robust evidence for the efficacy of pemirolast potassium in preventing ocular itching in patients with allergic conjunctivitis .

Novel Formulation Efficacy

Studies on the in situ gel formulation have demonstrated that pemirolast potassium ocular in situ gels are highly efficient in suppressing inflammatory symptoms and improving ocular bioavailability . The formulation showed good sustained release ability in vitro, which translated to enhanced efficacy in vivo. No ocular damage or abnormal clinical signs to the cornea, iris, or conjunctivae were visible during safety evaluations .

Pharmacokinetics

Limited pharmacokinetic data indicate that when administered as an ophthalmic solution (two drops four times daily), pemirolast potassium achieves a maximum plasma concentration (Cmax) of 4.7 ng/mL at steady state in healthy adult subjects . The elimination half-life (T1/2) is approximately 4.5 hours . These values suggest minimal systemic absorption following ocular administration, which likely contributes to the favorable safety profile observed in clinical studies.

The low systemic exposure following topical ocular administration is advantageous for a medication primarily intended for local effect, minimizing the potential for systemic adverse effects while maintaining therapeutic efficacy at the target site.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator